N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of difluoromethyl and sulfanyl groups attached to a phenyl ring, and a quinoline moiety linked via a sulfanyl bridge to an acetamide group
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS2/c1-12-10-18(23-16-5-3-2-4-15(12)16)25-11-17(24)22-13-6-8-14(9-7-13)26-19(20)21/h2-10,19H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJLOSMLHLFQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with 2-chloro-4-methylquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets. The quinoline moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a formyl and methoxy group instead of the quinoline moiety.
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-{[5-(2-phenylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Contains an oxadiazole ring instead of the quinoline moiety.
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide: Features a cyano group instead of the quinoline moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
